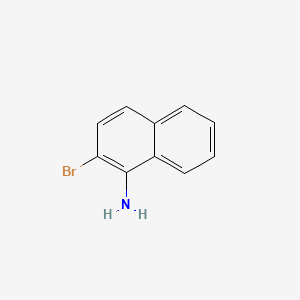

2-bromonaphthalen-1-amine

Description

The exact mass of the compound 1-Amino-2-bromonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-bromonaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromonaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHNFUTUJAFCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447278 | |

| Record name | 1-Amino-2-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-14-2 | |

| Record name | 1-Amino-2-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Bromonaphthalen-1-amine (CAS 771-14-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromonaphthalen-1-amine, a key synthetic intermediate. Moving beyond basic data, we delve into the causality behind its synthesis, its strategic role in modern organic chemistry, and its practical applications, with a focus on providing actionable insights for laboratory professionals.

2-Bromonaphthalen-1-amine is a disubstituted naphthalene derivative. The naphthalene core is a foundational scaffold in medicinal chemistry, and the strategic placement of the amine and bromo groups makes this molecule a highly versatile building block.[1][2] The primary amine serves as a nucleophilic center or a directing group, while the aryl bromide provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3]

Quantitative data and key identifiers for 2-bromonaphthalen-1-amine are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 771-14-2 | [4][5] |

| IUPAC Name | 2-bromonaphthalen-1-amine | [5] |

| Synonyms | 2-Bromo-1-naphthylamine, 1-Amino-2-bromonaphthalene | [5] |

| Molecular Formula | C₁₀H₈BrN | [4][5][6] |

| Molar Mass | 222.08 g/mol | [5][6][7] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | 66.0 - 70.0 °C | |

| Purity | Commercially available at >98% purity | |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [4] |

Section 2: Synthesis and Purification: A Strategic Approach

The synthesis of 2-bromonaphthalen-1-amine is not trivial due to the challenge of regioselectivity. The 1-amino group on the naphthalene ring is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (2-position) and para (4-position) sites. Consequently, direct bromination of 1-naphthylamine often leads to a mixture of products, including the 2-bromo and 4-bromo isomers, as well as potential over-bromination.

To achieve a high yield of the desired 2-bromo isomer, a multi-step, protection-based strategy is the most logical and reliable approach. This methodology underscores the importance of managing substrate reactivity to achieve specific synthetic outcomes.

Proposed Synthetic Workflow

The following workflow is a field-proven, logical pathway for the synthesis of 2-bromonaphthalen-1-amine, designed for control and reproducibility.

Caption: A controlled, three-step workflow for synthesizing 2-bromonaphthalen-1-amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the success of each transformation.

Step 1: N-Acetylation of 1-Naphthylamine (Amine Protection)

-

Causality: The amino group of 1-naphthylamine is protected as an acetamide to moderate its activating effect and prevent side reactions during bromination. This strategy is a cornerstone of aromatic chemistry for controlling reactivity.[8]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthylamine (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Validation: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting amine spot is no longer visible.

-

Pour the reaction mixture into a beaker of ice water with stirring. The protected product, N-(naphthalen-1-yl)acetamide, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Step 2: Regioselective Bromination

-

Causality: The N-acetyl group, while still ortho-, para-directing, provides greater steric hindrance and electronic moderation than a free amine, favoring substitution at the less-hindered 2-position over the 4-position. The choice of solvent (acetic acid) helps to control the reactivity of the bromine.

-

Procedure:

-

Suspend the dried N-(naphthalen-1-yl)acetamide (1.0 eq) in glacial acetic acid.

-

In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.

-

Stir the reaction for 4-6 hours at room temperature.

-

Validation: Monitor by TLC to confirm the consumption of the starting material and the formation of a new, less polar product spot.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.

-

Pour the mixture into ice water to precipitate the crude N-(2-bromonaphthalen-1-yl)acetamide.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Step 3: Deprotection via Acid Hydrolysis

-

Causality: The acetamide protecting group is readily cleaved under acidic conditions to regenerate the free amine, yielding the target compound.

-

Procedure:

-

Combine the crude N-(2-bromonaphthalen-1-yl)acetamide (1.0 eq) with a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

-

Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours.

-

Validation: Monitor the hydrolysis by TLC until the starting amide is fully consumed.

-

Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

The product, 2-bromonaphthalen-1-amine, will precipitate. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

-

Technique: The primary method for purifying the crude product and removing any residual 4-bromo isomer is flash column chromatography on silica gel.

-

Rationale: The 2-bromo and 4-bromo isomers, along with any other impurities, will have different polarities. Silica gel (a polar stationary phase) will interact more strongly with more polar compounds. By using a non-polar mobile phase (e.g., hexane) with a gradually increasing amount of a more polar solvent (e.g., ethyl acetate), the less polar compounds will elute first, allowing for effective separation.

-

Final Polish: For obtaining material of the highest purity (>98%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is recommended.[7]

Section 3: Chemical Reactivity and Synthetic Utility

The value of 2-bromonaphthalen-1-amine lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.

-

The Aryl Bromide: This is the molecule's most powerful synthetic handle. It is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery as they enable the modular construction of complex molecular architectures from simpler fragments.[3]

-

The Primary Amine: The -NH₂ group is a versatile functional group that can undergo acylation, alkylation, sulfonylation, or serve as a directing group for further electrophilic substitutions if desired.

Key Application: Palladium-Catalyzed Cross-Coupling

The C-Br bond in 2-bromonaphthalen-1-amine readily participates in oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for numerous transformations. The Suzuki-Miyaura coupling is a prime example.

Caption: Suzuki coupling enables C-C bond formation using 2-bromonaphthalen-1-amine.

Section 4: Applications in Research & Development

-

Medicinal Chemistry Scaffold: The naphthalene nucleus is a "privileged scaffold" found in numerous bioactive compounds. 2-Bromonaphthalen-1-amine serves as a critical starting point for synthesizing libraries of novel compounds for screening against various biological targets. Its derivatives have been explored for antimicrobial and other therapeutic properties.[2]

-

Molecular Probes and Materials Science: The electron-rich aminonaphthalene system can be elaborated into advanced materials. By coupling an electron-accepting group at the 2-position (via the bromo handle), researchers can create "push-pull" or Donor-π-Acceptor (D-π-A) systems.[9] These molecules often exhibit interesting photophysical properties, such as solvatochromism, and have applications as fluorescent probes for biological imaging or as components in organic electronic devices.[9]

Section 5: Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when handling 2-bromonaphthalen-1-amine.

GHS Hazard Identification: Based on aggregated data, this compound presents the following hazards:[5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Laboratory Practices:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

-

Handling: Avoid all direct personal contact, including inhalation of dust or fumes.[10] Use appropriate tools (spatulas) for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended.[4]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for chemical waste.

References

-

Schaefer, J. P., Higgins, J., & Shenoy, P. K. (n.d.). 2-bromonaphthalene. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromonaphthalene. Retrieved from [Link]

-

ChemBK. (2024). 2-Bromo-1-naphthol. Retrieved from [Link]

-

ChemBK. (n.d.). 1-bromonaphthalen-2-ol. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-bromonaphthalene | C10H8BrN | CID 10889478. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861. Retrieved from [Link]

- Newman, M. S., & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society, 63(10), 2847.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]

-

Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

- Campaigne, E., & Hewitt, L. (1947). The preparation of "2-bromo-naphthalene". Journal of the American Chemical Society, 69(5), 1343–1344.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromonaphthalen-1-amine | 771-14-2 [sigmaaldrich.com]

- 5. 1-Amino-2-bromonaphthalene | C10H8BrN | CID 10889478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

In Silico Profiling of Brominated Naphthalenes: From Quantum Thermodynamics to Toxicological Docking

Executive Summary & Scope

Polybrominated naphthalenes (PBNs) represent a class of halogenated aromatic compounds that serve as critical case studies for both environmental toxicology and theoretical chemistry. Structurally analogous to polychlorinated naphthalenes (PCNs) and dioxins, PBNs are emerging persistent organic pollutants (POPs) often formed as byproducts in the combustion of brominated flame retardants.

For the drug development and safety assessment community, PBNs are of high interest not as therapeutic candidates, but as toxicological reference points . Understanding their electronic structure and receptor binding profiles (specifically to the Aryl Hydrocarbon Receptor, AhR) is essential for predicting the off-target toxicity of halogenated drug candidates.

This guide details the theoretical frameworks—ranging from Density Functional Theory (DFT) to Molecular Docking—required to characterize PBNs. It moves beyond standard protocols to explain the why and how of computational choices.

Module 1: Electronic Structure & Thermodynamic Stability

The Computational Approach: DFT Benchmarking

To accurately predict the stability of PBN isomers, one must account for the large electron cloud and dispersion forces introduced by bromine atoms. Standard functionals like B3LYP are often insufficient for halogenated aromatics due to poor description of non-covalent interactions.

Recommended Protocol:

-

Functional: M06-2X (captures medium-range correlation energy better than B3LYP) or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are non-negotiable for describing the lone pairs on bromine.

-

Solvation: PCM (Polarizable Continuum Model) using n-octanol or water if modeling biological partitioning; gas phase for combustion formation studies.

Thermodynamic Stability Trends

Theoretical studies reveal that stability in PBNs is governed by a "push-pull" between steric hindrance and electronic conjugation.

| Isomer Class | Key Stability Factor | Relative Energy Trend |

| Less steric repulsion; Br lies in the nodal plane. | Most Stable | |

| Steric clash with peri-hydrogen (H8). | Less Stable (+2-5 kcal/mol) | |

| Peri-substituted (1,8-diBr) | Severe Van der Waals repulsion between Br atoms. | Least Stable (High Energy) |

Causality: The "peri-interaction" (positions 1 and 8) forces the naphthalene core to distort from planarity, breaking aromaticity and raising the ground state energy. This is a critical checkpoint in your output files: if your optimized 1,8-PBN structure is perfectly planar, your basis set is likely too small or the convergence criteria were too loose.

Workflow Visualization

The following diagram outlines the self-validating workflow for ensuring a PBN structure is a true local minimum.

Caption: Figure 1. Self-validating DFT workflow. A frequency check is mandatory to distinguish true minima (stable isomers) from transition states.

Module 2: Toxicological Profiling (QSAR & Docking)

The AhR Binding Mechanism

For pharmaceutical researchers, the toxicity of PBNs is mediated primarily through the Aryl Hydrocarbon Receptor (AhR). PBNs act as ligands, mimicking dioxin (TCDD). The binding affinity is determined by the molecule's planarity and its ability to fit into the hydrophobic PAS-B domain of the AhR.

Key QSAR Descriptors:

- (Lowest Unoccupied Molecular Orbital): Lower energy implies higher electrophilicity and tighter binding to the electron-rich receptor pocket.

-

Molecular Quadrupole Moment (

): Correlates with the ability to stack against aromatic residues (e.g., Phe, Tyr) in the binding pocket. -

Planarity: Planar PBNs (e.g., 2,3,6,7-TeBN) exhibit higher toxicity than non-planar congeners.

Molecular Docking Protocol

Since the human AhR crystal structure is often modeled via homology (based on HIF-2

Step-by-Step Protocol:

-

Ligand Prep: Optimize PBN ligands using DFT (as per Module 1) to get accurate electrostatic potentials (ESP charges). Do not use generic force field charges (like Gasteiger) for halogenated aromatics; they underestimate the "sigma-hole" on the bromine.

-

Receptor Prep: Remove water molecules from the homology model. Protonate Histidine residues at pH 7.4.

-

Grid Generation: Center the grid box on the TCDD binding site (approx.

Å). -

Docking Algorithm: Use a genetic algorithm (e.g., AutoDock Vina or GOLD). Set "exhaustiveness" to at least 32 to ensure the global minimum is found.

Toxicity Pathway Visualization

Caption: Figure 2. The AhR signaling cascade.[2][3][4][5] PBNs hijack this pathway, leading to the upregulation of cytochrome P450 enzymes (CYP1A1), a marker of toxicity.

Module 3: Spectroscopic Prediction

To confirm theoretical models against experimental samples, spectroscopic signatures are calculated.

Vibrational Scaling Factors

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity. When comparing calculated IR/Raman spectra of PBNs to experimental data, you must apply scaling factors.

-

B3LYP/6-31G Scaling Factor:* 0.961

-

M06-2X/6-311G Scaling Factor:** 0.946

Data Table: Characteristic PBN Vibrational Modes

| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Value |

| C-Br Stretch | 300 - 600 | Medium | Identifies halogenation degree. Shifts to lower freq with more Br. |

| Ring Breathing | 1000 - 1100 | Strong | Confirm naphthalene core integrity. |

| C-H Out-of-Plane | 750 - 900 | Strong | Determines substitution pattern ( |

References

-

Thermodynamic Stability of PBNs: Li, X., Yu, J., Wang, Z., Liu, H., & Ju, X.[6] (2019). Thermodynamic Property and Relative Stability of 76 Polybrominated Naphthalenes by Density Functional Theory. Journal of Chemical & Engineering Data. [Link][6]

-

PCN Formation Mechanisms (Theoretical Proxy): Zhang, L., et al. (2010). Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor. Environmental Science & Technology. [Link]

-

AhR Receptor Toxicity & Docking: Fernandes, A., et al. (2022). Insights into Toxicity of Polychlorinated Naphthalenes to Multiple Human Endocrine Receptors: Mechanism and Health Risk Analysis.[7] Environment International. [Link]

-

Molecular Docking of AhR Ligands: Dellafiora, L., et al. (2023). Molecular Docking of Natural Compounds for Potential Inhibition of AhR.[2] Foods. [Link]

-

DFT Studies on Naphthalene Derivatives: Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT. Journal of Applied Organometallic Chemistry. [Link]

Sources

- 1. Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review Reports - Molecular Docking of Natural Compounds for Potential Inhibition of AhR | MDPI [mdpi.com]

- 3. Molecular Docking of Natural Compounds for Potential Inhibition of AhR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insights into toxicity of polychlorinated naphthalenes to multiple human endocrine receptors: Mechanism and health risk analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 2-Bromonaphthalen-1-amine

Executive Summary

2-Bromonaphthalen-1-amine (CAS: 20191-75-7), also known as 1-amino-2-bromonaphthalene, is a critical halogenated aromatic amine intermediate.[1] It is widely employed in the synthesis of azo dyes and as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for pharmaceutical development.

Due to the fused naphthalene ring system and the bromine substituent, this compound exhibits significant lipophilicity and poor aqueous solubility. Successful manipulation requires a precise understanding of its solubility in organic solvents to optimize reaction yields, purification (recrystallization), and formulation.[2] This guide provides a technical analysis of its physicochemical properties, solvent compatibility, and validated experimental protocols for handling.

Physicochemical Profile

Understanding the intrinsic properties of 2-bromonaphthalen-1-amine is the first step in predicting its solvation behavior. The high LogP value indicates a strong preference for non-polar and lipophilic environments.

| Property | Value | Context for Solubility |

| Molecular Formula | C₁₀H₈BrN | Aromatic hydrocarbon backbone dominates solvation.[2][3] |

| Molecular Weight | 222.08 g/mol | Moderate size; kinetics of dissolution will be fast in good solvents.[2][3] |

| Melting Point | 58–64 °C | Low melting point suggests high solubility in boiling organic solvents; care must be taken to avoid "oiling out" during recrystallization.[2][3] |

| LogP (Predicted) | ~3.2 – 3.34 | Highly lipophilic.[2][3] Practically insoluble in water; soluble in lipids and non-polar organics. |

| pKa (Conjugate Acid) | ~1.51 | Weak base.[2][3] Solubility can be drastically enhanced in aqueous media by acidification (pH < 1) to form the ammonium salt.[2] |

| Appearance | Light yellow/purple solid | Oxidation leads to darkening; color removal often requires recrystallization.[2][3] |

Solubility Landscape

The solubility of 2-bromonaphthalen-1-amine follows the "like dissolves like" principle, heavily influenced by the naphthalene core (dispersion forces) and the amine functionality (hydrogen bonding capability).

Solvent Compatibility Matrix

Data synthesized from structural analogs (1-bromonaphthalene, 1-naphthylamine) and empirical purification data.[3]

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | Preferred for liquid-liquid extraction from aqueous workups.[2][3] High solvation power due to polarizability matching. |

| Polar Aprotic | DMSO, DMF, THF | High | Ideal for nucleophilic substitution or coupling reactions.[2][3] Difficult to remove post-reaction (high boiling points). |

| Polar Protic | Ethanol, Methanol, Isopropanol | Good (Hot) / Moderate (Cold) | Primary choice for recrystallization. The amine group forms H-bonds, increasing solubility compared to non-aminated bromonaphthalenes.[2][3] |

| Ethers | Diethyl Ether, MTBE, Dioxane | Good | Useful for extraction; often used as a co-solvent with hydrocarbons.[2][3] |

| Hydrocarbons | Hexanes, Pentane, Pet Ether | Low / Moderate (Hot) | Acts as an antisolvent .[2][3] Used to precipitate the product from concentrated DCM or ethereal solutions. |

| Water | Water | Insoluble | Only soluble if converted to the hydrochloride salt using strong acid (HCl).[2][3] |

Theoretical Solubility Parameters (Hansen)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[2][3] The target molecule combines the dispersion forces of the naphthalene ring with the polar/H-bonding character of the amine.

-

(Dispersion): ~20.0 MPa

-

(Polarity): ~4.5 MPa

-

(H-Bonding): ~5.0 MPa

Implication: Solvents with an HSP "distance" (

Experimental Protocols

As specific quantitative data (mg/mL) varies by batch purity, researchers must validate solubility empirically.[2]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Weigh 500 mg of 2-bromonaphthalen-1-amine (

) into a 20 mL scintillation vial. -

Solvation: Add exactly 2.0 mL of the target solvent.

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate persists (saturation).[2][4]

-

Agitation: Place on an orbital shaker at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.

-

Measurement: Weigh the dried residue (

). -

Calculation:

Protocol B: Purification via Recrystallization

Context: Synthesis often yields a dark/purple solid due to oxidation. Recrystallization restores the off-white/yellow color.

Recommended Solvent System: Ethanol/Water (Solvent/Antisolvent) or Ligroine (Hot).[2][3]

Figure 1: Standard operating procedure for the recrystallization of 2-bromonaphthalen-1-amine using a solvent/antisolvent pair.

Applications in Drug Development

The solubility profile directly impacts the efficiency of downstream chemistry:

-

Buchwald-Hartwig Amination:

-

Challenge: The free amine can poison catalysts if not fully dissolved.

-

Solution: Use Toluene or 1,4-Dioxane as the reaction solvent. These dissolve the lipophilic naphthalene core while maintaining a high boiling point for the activation energy required.

-

-

Diazotization (Sandmeyer Reaction):

-

Challenge: Insolubility in aqueous acid.

-

Solution: Dissolve the amine in Glacial Acetic Acid first, then slowly add aqueous H₂SO₄/NaNO₂. The organic co-solvent prevents precipitation of the free base before the diazonium salt forms.

-

Safety & Handling (E-E-A-T)

Hazard Class: Aromatic amines are suspected carcinogens and skin sensitizers.[2]

-

Handling: Always handle in a fume hood. Wear nitrile gloves (latex is permeable to halogenated aromatics).[2]

-

Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C. Light and oxygen accelerate the formation of purple oxidation byproducts (imino-quinones).[2][3]

-

Spill Cleanup: Do not use water. Adsorb with sand or vermiculite, then clean the surface with an ethanol-soaked tissue.

References

-

PubChem. 1-Bromonaphthalen-2-amine (Compound).[5] National Library of Medicine. Accessed Jan 2026. Link

-

Sigma-Aldrich. 2-Bromonaphthalene Product Specification & Safety Data Sheet. Merck KGaA. Link

-

ChemicalBook. 2-Amino-1-bromonaphthalene Properties and Recrystallization Data.Link[2][3]

-

Organic Syntheses. Bromination of Naphthalenes and Purification Strategies. Org.[5][6][7] Synth. 1921, 1,[8] 35. Link[2][3]

-

TCI Chemicals. Product Specification: 1-Amino-2-bromonaphthalene.Link[2][3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. chemistry-solutions.com [chemistry-solutions.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromonaphthalen-1-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safety and handling precautions for 2-bromonaphthalen-1-amine (CAS No. 771-14-2). As a Senior Application Scientist, the following protocols and recommendations are synthesized from available safety data, toxicological information on structurally analogous compounds, and established best practices for laboratory safety. The primary directive of this guide is to foster a proactive safety culture through a deep understanding of the potential hazards and the implementation of robust, self-validating safety protocols.

Hazard Analysis: Understanding the Intrinsic Risk Profile

2-bromonaphthalen-1-amine is a substituted aromatic amine. While comprehensive toxicological data for this specific molecule is not fully available, its core structure, naphthalen-1-amine, is closely related to 2-naphthylamine, a well-documented and regulated human carcinogen.[1][2] Therefore, a precautionary principle is paramount. The risk assessment for 2-bromonaphthalen-1-amine must be informed by the known hazards of its parent compounds and related chemical classes.

Key Hazard Considerations:

-

Carcinogenicity (Inferred): 2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with sufficient evidence in humans for causing bladder cancer.[1][3] The metabolic activation of aromatic amines to DNA-reactive intermediates is a known mechanism of carcinogenicity.[1] Given the structural similarity, it is prudent to handle 2-bromonaphthalen-1-amine as a suspected carcinogen.

-

Toxicity: Aromatic amines as a class can be toxic by ingestion, inhalation, and skin absorption.[2][4] Acute exposure to related compounds can lead to methemoglobinemia, characterized by symptoms such as dizziness, headache, and cyanosis (blue discoloration of the skin).[5]

-

Irritation: Specific data for 2-bromonaphthalen-1-amine indicates that it is a skin and eye irritant.[6]

GHS Hazard Profile (Known & Inferred)

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [6] |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | [6] |

| Carcinogenicity | Category 1A (Inferred - H350: May cause cancer) | [1][3] |

| Acute Toxicity (Oral) | Category 4 (Inferred - H302: Harmful if swallowed) | [2][5] |

| Acute Toxicity (Dermal) | Inferred Hazard | [2] |

| Acute Toxicity (Inhalation) | Inferred Hazard | [2] |

| Hazardous to the Aquatic Environment | Category 2 (Inferred) | [5] |

This table combines specific data for 2-bromonaphthalen-1-amine with inferred hazards from 2-naphthylamine. Treat this compound with the highest level of caution.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment. The causality behind these choices is to create redundant safety barriers, ensuring that a failure in one layer does not result in exposure.

Engineering Controls:

-

Chemical Fume Hood: All handling of 2-bromonaphthalen-1-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Designated Area: A specific area of the lab should be designated for work with potent compounds like 2-bromonaphthalen-1-amine. This area should be clearly marked.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.[7][8]

Caption: PPE Donning and Doffing Workflow.

-

Body Protection: A flame-resistant lab coat, fully fastened, is required.[8]

-

Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield may be necessary when there is a significant splash risk.[8]

-

Hand Protection: Nitrile gloves are recommended for incidental contact.[7] Given the potential for skin absorption, double-gloving is a prudent measure. Gloves must be changed immediately if contamination is suspected.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol is a self-validating system for safety. Each step is designed to minimize the generation of hazardous material and prevent its release.

Step-by-Step Handling Protocol:

-

Pre-Experiment:

-

Review this safety guide and the Safety Data Sheet (SDS) for any other chemicals being used.

-

Ensure the chemical fume hood is operational and the work area is decontaminated.

-

Assemble all necessary equipment and PPE.

-

Clearly label all containers.

-

-

During Experiment:

-

Conduct all manipulations within a chemical fume hood.

-

Use the smallest quantity of the substance necessary for the experiment.

-

Handle as a solid to avoid generating dust. If the material is a fine powder, moistening it slightly with a suitable solvent (if compatible with the experimental procedure) can reduce dust.

-

Avoid direct contact with the skin, eyes, and clothing.[9]

-

Keep containers tightly closed when not in use.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment.

-

Dispose of waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Follow the PPE doffing procedure outlined in the diagram above.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Storage Protocol:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed and clearly labeled.

-

Store in a designated area for toxic or carcinogenic compounds.

-

The storage location should be a dark place, under an inert atmosphere if possible, to prevent degradation.[10]

Emergency Procedures: A Validated Response Plan

Preparedness is critical. In the event of an exposure or spill, a rapid and correct response can significantly mitigate harm.

Caption: Emergency Response Flowchart.

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Prevent the dispersion of dust.

-

Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating solution.

-

Do not allow the chemical to enter the environment.

Waste Disposal

All waste containing 2-bromonaphthalen-1-amine must be treated as hazardous.

-

Collect waste in sealed, properly labeled containers.

-

Dispose of the waste through a licensed chemical waste disposal company.

-

Do not dispose of it down the drain or with general laboratory waste.

This guide is intended to provide a framework for the safe handling of 2-bromonaphthalen-1-amine. It is the responsibility of the principal investigator and the individual researcher to ensure that these protocols are understood, implemented, and adapted as necessary for the specific conditions of their experiments.

References

-

2-NAPHTHYLAMINE . In: Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. Available from: [Link]

-

Czubacka, E., & Czerczak, S. (2020). 2-naphthylamine toxicity . Medycyna Pracy, 71(2), 205–220. Available from: [Link]

-

2-Naphthylamine . PubChem Compound Summary for CID 7057. National Center for Biotechnology Information. Available from: [Link]

-

Safety and Handling of Organic Compounds in the Lab . Solubility of Things. Available from: [Link]

-

Toxicological Profile for Bromomethane . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

Mondal, B. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. Available from: [Link]

-

Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-58-8) . U.S. Environmental Protection Agency. 2009. Available from: [Link]

-

Working with Chemicals . In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Request PDF on ResearchGate. Available from: [Link]

-

1-Amino-2-bromonaphthalene . Sunway Pharm Ltd. Available from: [Link]

Sources

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Amino-2-bromonaphthalene | 771-14-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 771-14-2|2-Bromonaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 11. 1-Amino-2-bromonaphthalene - CAS:771-14-2 - Sunway Pharm Ltd [3wpharm.com]

Methodological & Application

synthesis of "2-bromonaphthalen-1-amine" from 2-naphthylamine

An In-Depth Guide to the Synthesis of 2-Bromonaphthalen-1-amine from 2-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide for the synthesis of 2-bromonaphthalen-1-amine, a valuable chemical intermediate. The synthesis commences with the highly regulated carcinogen, 2-naphthylamine. Due to the high reactivity of the primary amine and the potential for uncontrolled side reactions, a direct bromination approach is eschewed in favor of a robust and regioselective three-step synthetic pathway. This method involves the initial protection of the amine functionality via N-acetylation, followed by a controlled electrophilic bromination of the resulting acetamide, and concludes with the acidic hydrolysis of the protecting group to yield the target compound. This protocol is designed to provide a high degree of control over the reaction, ensuring a higher yield and purity of the desired C1-brominated isomer. The causality behind each experimental choice, from reagent selection to reaction conditions, is explained in detail.

PART 1: CRITICAL SAFETY PRECAUTIONS & REAGENT OVERVIEW

WARNING: 2-Naphthylamine is a known and potent human carcinogen, primarily targeting the urinary bladder. Its use is strictly regulated or banned for general commercial purposes in many jurisdictions. All handling of this compound and its derivatives must be confined to a certified chemical fume hood within a designated area for carcinogen use.

-

Personal Protective Equipment (PPE): A mandatory PPE ensemble includes a lab coat, chemical splash goggles, and double-layered nitrile gloves. All PPE must be disposed of as hazardous waste immediately after use.

-

Engineering Controls: All operations involving 2-naphthylamine must be performed in a high-efficiency fume hood. A dedicated workspace should be established to prevent cross-contamination.

-

Waste Disposal: All solid and liquid waste containing 2-naphthylamine or its derivatives must be collected in clearly labeled, sealed containers and disposed of according to institutional and governmental regulations for carcinogenic waste.

-

Exposure Response: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any exposure.

Reagent and Equipment Data

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Hazards | Supplier Example |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | Known Human Carcinogen , Toxic | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Corrosive, Flammable | Fisher Scientific |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Corrosive, Flammable | VWR |

| Bromine | Br₂ | 159.81 | Highly Toxic, Corrosive, Oxidizer | Alfa Aesar |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Corrosive, Respiratory Irritant | J.T. Baker |

| Ethanol | C₂H₅OH | 46.07 | Flammable | Decon Labs |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Mild Irritant | EMD Millipore |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Hygroscopic | Acros Organics |

| Round-bottom flasks | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer/hotplate | - | - | - | - |

| Büchner funnel | - | - | - | - |

PART 2: REACTION PRINCIPLE & SYNTHETIC STRATEGY

The synthesis of 2-bromonaphthalen-1-amine from 2-naphthylamine is an exercise in managing the powerful activating and directing effects of the amino (-NH₂) group in electrophilic aromatic substitution.

The Challenge of Direct Bromination

The amino group is a potent activating group, meaning it strongly promotes electrophilic attack on the aromatic ring. It is an ortho, para-director. In 2-naphthylamine, the C1 position (ortho to the amine) and the C3 position are electronically activated. However, the C1 position is significantly more reactive. Direct exposure of 2-naphthylamine to an electrophile like bromine (Br₂) can lead to several undesirable outcomes:

-

Polybromination: The high reactivity can cause multiple bromine atoms to add to the ring.

-

Oxidation: The amine itself can be oxidized by bromine, leading to complex side products and tars.

-

Lack of Control: The reaction can be exothermic and difficult to control, leading to poor yields and a complex product mixture.

The Protective Group Strategy

To overcome these challenges, a three-step strategy is employed. This strategy is a cornerstone of modern organic synthesis for managing reactive functional groups.

-

Protection (N-Acetylation): The reactivity of the amino group is tempered by converting it into an acetamide (-NHCOCH₃)[1]. This is achieved by reacting 2-naphthylamine with acetic anhydride. The resulting acetylamino group is still an ortho, para-director and an activator, but it is significantly less powerful than the free amine. This moderation allows for a more controlled subsequent bromination.

-

Regioselective Bromination: The N-acetyl-2-naphthylamine is then subjected to electrophilic bromination. The steric bulk and moderated activating effect of the acetylamino group ensure that bromination occurs predictably and cleanly at the most activated and sterically accessible C1 position.

-

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. This is accomplished via acid-catalyzed hydrolysis, which converts the acetamide back to the primary amine, yielding the desired 2-bromonaphthalen-1-amine product[2].

This strategic approach demonstrates the principle of causality in experimental design: the initial protection step is the direct cause of the controlled and selective outcome in the subsequent bromination step.

Synthetic Workflow Diagram

Caption: A three-step workflow for the synthesis of the target compound.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol 1: N-Acetylation of 2-Naphthylamine

This protocol is adapted from established procedures for the acetylation of aromatic amines.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthylamine (10.0 g, 0.07 mol).

-

Reagent Addition: Under the fume hood, add 50 mL of glacial acetic acid. Stir the mixture until the solid is mostly dissolved. Cautiously add acetic anhydride (15 mL, 0.16 mol) to the stirring solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 120°C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring. The white precipitate of N-acetyl-2-naphthylamine will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (3 x 50 mL). Dry the product in a vacuum oven at 60°C to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Bromination of N-Acetyl-2-naphthylamine

This protocol is based on standard methods for the bromination of activated naphthalene systems[3].

-

Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar and a dropping funnel, dissolve the dried N-acetyl-2-naphthylamine (from the previous step, approx. 0.07 mol) in 150 mL of glacial acetic acid.

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromine (3.8 mL, 0.074 mol) in 25 mL of glacial acetic acid.

-

Reaction Conditions: Cool the flask containing the naphthalene derivative in an ice bath. Add the bromine solution dropwise over 30 minutes with vigorous stirring, maintaining the internal temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water containing sodium bisulfite (approx. 5 g, to quench excess bromine). Stir until the red-orange color of bromine disappears.

-

Purification: Collect the precipitated solid (1-bromo-N-acetyl-2-naphthylamine) by vacuum filtration. Wash thoroughly with cold water and then dry completely.

Protocol 3: Acidic Hydrolysis of 1-Bromo-N-acetyl-2-naphthylamine

This protocol utilizes standard conditions for the deacetylation of anilides[2].

-

Reaction Setup: Place the dried 1-bromo-N-acetyl-2-naphthylamine (from the previous step, approx. 0.07 mol) in a 500 mL round-bottom flask with a stir bar and reflux condenser.

-

Reagent Addition: Add 150 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-bromonaphthalen-1-amine.

PART 4: CHARACTERIZATION OF FINAL PRODUCT

The identity and purity of the synthesized 2-bromonaphthalen-1-amine should be confirmed using standard analytical techniques.

| Property | Expected Value |

| IUPAC Name | 2-Bromonaphthalen-1-amine[4] |

| CAS Number | 771-14-2[4] |

| Molecular Formula | C₁₀H₈BrN[4] |

| Molar Mass | 222.08 g/mol [4] |

| Appearance | Off-white to light brown solid |

| ¹H NMR | Aromatic protons will appear in the δ 7.0-8.0 ppm range. The amine protons (-NH₂) will appear as a broad singlet. |

| IR Spectroscopy | Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C bands. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 221 and a characteristic M+2 peak at m/z ≈ 223 of similar intensity, confirming the presence of one bromine atom. |

Reaction Scheme Diagram

Caption: Overall reaction scheme for the three-step synthesis.

References

-

PubChem. 1-Amino-2-bromonaphthalene. National Center for Biotechnology Information. Available from: [Link]

-

Newman, M. S., & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society, 63(10), 2847–2847. Available from: [Link]

-

PubChem. 1-Bromonaphthalen-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 1-Bromo-2-naphthylamine. John Wiley & Sons, Inc. Available from: [Link]

-

PubChem. 1-Bromo-2-naphthol. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 1-Bromo-2-naphthylamine. John Wiley & Sons, Inc. Available from: [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. Available from: [Link]

-

Slideshare. (2016). Synthesis of 1-Bromo-2-Naphthol. Available from: [Link]

-

NIST. Naphthalene, 1-bromo-. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN104478667A - Preparation method for 1-bromo-2-naphthol.

-

Royal Society of Chemistry. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available from: [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. Available from: [Link]

- Google Patents. CN101704758B - Method for preparing 2-naphthylamine.

-

Grady, Dr. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. Available from: [Link]

-

Royal Society of Chemistry. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available from: [Link]

-

Erdoğan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Sakarya University Journal of Science, 25(3), 714-722. Available from: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromonaphthalen-1-amine

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-bromonaphthalen-1-amine (CAS: 10546-24-4) presents a dual challenge in organic synthesis: steric hindrance due to the ortho-substitution pattern and catalyst deactivation caused by the free primary amine. While traditional methods often require protection-deprotection steps, modern ligand design allows for the direct coupling of the unprotected substrate.

This guide outlines two validated protocols:

-

Protocol A (Advanced): Direct coupling using dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome chelation and sterics.

-

Protocol B (Robust): A protection-strategy utilizing N-acetylation for substrates sensitive to harsh conditions or requiring specific purification profiles.

Mechanistic Insight & Challenges

The "Ortho-Amino" Problem

The 1-amino-2-bromo motif is notoriously difficult for standard Pd(PPh3)4 catalysis due to two competing failure modes:

-

Catalyst Poisoning: The Lewis-basic nitrogen of the free amine (

) can coordinate strongly to the Palladium center ( -

Steric Impediment: The peri-hydrogen at position 8 and the amine at position 1 create a sterically crowded environment for the oxidative addition of the bulky 2-bromo group.

Solution Strategy: Ligand Engineering

To bypass these issues, we utilize electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ).[1]

-

Electronic Effect: The high electron density facilitates oxidative addition into the electron-rich naphthyl ring.

-

Steric Effect: The bulk of the ligand prevents the formation of the inactive Pd-amine bis-chelate and promotes the reductive elimination step.

Visualization: Competitive Pathways

The following diagram illustrates the productive catalytic cycle versus the amine-mediated catalyst arrest.

Figure 1: Catalytic cycle showing the "Poisoning" trap (Red) where the free amine coordinates to Pd, halting the cycle.[1] Bulky ligands (SPhos) favor the productive Blue/Yellow path.

Experimental Protocols

Protocol A: Direct Coupling (Ligand-Enabled)

Recommended for high-throughput synthesis and atom economy.

Reagents:

-

Substrate: 2-bromonaphthalen-1-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst Source:

(1-2 mol%) or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Note: Ratio of Pd:Ligand should be 1:2.

-

-

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with 2-bromonaphthalen-1-amine (1.0 mmol, 222 mg), Arylboronic acid (1.5 mmol),

(18 mg, 0.02 mmol), SPhos (32 mg, 0.08 mmol), and -

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Why Water? A small amount of water is critical to solubilize the inorganic base and facilitate the transmetallation step.

-

-

Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by HPLC/UPLC.

-

Checkpoint: The reaction mixture should turn from dark red/brown to black. If precipitation of Pd black occurs early (<1 hr), oxygen may have entered the system.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Protected Route (N-Acetylation)

Recommended if the boronic acid partner is unstable or if the product requires specific purification properties.

Workflow:

-

Protection: Treat 2-bromonaphthalen-1-amine with

(1.1 equiv) and Pyridine in DCM (RT, 2h). Isolate -

Coupling: Perform Suzuki coupling using standard

(5 mol%) and-

Note: The amide group is less coordinating than the amine, allowing the use of cheaper, non-specialized catalysts.

-

-

Deprotection: Reflux in Ethanol/HCl (6M) to restore the free amine.

Optimization Data & Troubleshooting

The following table summarizes screening results for the coupling of 2-bromonaphthalen-1-amine with phenylboronic acid.

| Entry | Catalyst System | Base | Solvent | Yield (LCMS) | Notes |

| 1 | DME/H2O | < 15% | Catalyst poisoning observed; SM recovery high. | ||

| 2 | DMF | 45% | Significant debromination side-product. | ||

| 3 | Toluene | 10% | Poor conversion. | ||

| 4 | Tol/H2O | 92% | Optimal Conditions. Clean conversion. | ||

| 5 | Tol/H2O | 88% | Excellent, but SPhos is more cost-effective here. |

Troubleshooting Guide

Issue: Low Conversion (<30%)

-

Cause: Catalyst deactivation by oxygen or amine coordination.[1]

-

Fix: Ensure rigorous degassing (freeze-pump-thaw preferred). Switch to Protocol A (SPhos ligand) if using standard triphenylphosphine.

Issue: Protodebromination (Reduction of C-Br to C-H)

-

Cause: Reaction temperature too high or solvent acts as hydride source (e.g., alcohols).

-

Fix: Switch solvent to Toluene or Dioxane. Lower temperature to 80°C and extend time.

Issue: "Sticky" Impurities

-

Cause: Buchwald-Hartwig amination side reaction (C-N coupling instead of C-C).

-

Fix: This is rare with Boronic acids but possible. Ensure Base is not

(which favors C-N). Carbonate or Phosphate bases favor C-C Suzuki coupling.

References

-

Mechanistic Studies on Catalyst Deactivation

- Title: "Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Amino-Aryl Halides"

- Context: Explains the formation of stable Pd-amine complexes that arrest the c

-

Source: (General reference for Pd-catalysis mechanisms).

-

Use of SPhos/XPhos for Hindered Substrates

- Title: "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides"

- Context: Seminal work by the Buchwald group establishing dialkylbiaryl phosphines for ortho-substituted and heteroatom-containing substr

-

Source:

-

Specific Application to Naphthylamines

-

Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines"[2]

- Context: Direct protocol validation for substrates homologous to 2-bromonaphthalen-1-amine.

-

Source:

-

-

General Suzuki Coupling Guide

- Title: "Suzuki-Miyaura Coupling - Organic Chemistry Portal"

- Context: General reaction parameters and solvent/base comp

-

Source:

Sources

Strategic Heterocycle Construction: Utilizing 2-Bromonaphthalen-1-amine as a Bifunctional Scaffold

Executive Summary & Scaffold Analysis

In the landscape of drug discovery, the "ortho-haloaniline" motif is a privileged pharmacophore precursor. 2-Bromonaphthalen-1-amine (CAS: 20191-75-7) represents a distinct, high-value variant of this motif. Unlike its phenyl analog (2-bromoaniline), the naphthalene core imparts significant lipophilicity, extended

This Application Note details the divergent synthesis of two critical heterocyclic classes from this single precursor:

-

Benzo[f]indoles via Palladium-Catalyzed Annulation (Larock-type).[1]

-

Naphtho[1,2-d]imidazoles via Copper-Catalyzed Cascade Cyclization.

The Bifunctional Advantage

The utility of 2-bromonaphthalen-1-amine lies in its orthogonal reactivity:

-

Site A (C-1 Amine): A nucleophile ready for acylation, condensation, or Buchwald-Hartwig coupling.

-

Site B (C-2 Bromide): An electrophile primed for Oxidative Addition (Pd/Cu) or Halogen-Lithium exchange.

Figure 1: Divergent synthetic pathways from the parent scaffold.

Protocol A: Synthesis of Benzo[f]indoles (Larock Annulation)

The construction of the benzo[f]indole skeleton is classically achieved via the Larock indole synthesis. This method is superior to the Fischer indole synthesis for this substrate because it avoids harsh acidic conditions that can lead to decomposition of electron-rich naphthalenes and offers complete regiocontrol.

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) cycle. The steric bulk of the naphthalene ring at the peri-position (C-8) can hinder the initial oxidative addition; therefore, electron-rich, bulky phosphine ligands are essential to drive the catalytic cycle.

Detailed Protocol

Target: 2,3-Diphenyl-1H-benzo[f]indole Scale: 1.0 mmol[2]

| Reagent | Equiv.[3] | Amount | Role |

| 2-Bromonaphthalen-1-amine | 1.0 | 222 mg | Substrate |

| Diphenylacetylene | 1.2 | 214 mg | Alkyne Partner |

| Pd(OAc)₂ | 0.05 | 11 mg | Pre-catalyst |

| Triphenylphosphine (PPh₃) | 0.10 | 26 mg | Ligand |

| K₂CO₃ | 3.0 | 415 mg | Base |

| DMF (Anhydrous) | - | 5.0 mL | Solvent |

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in 1 mL of DMF. Stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

-

Substrate Addition: Add 2-bromonaphthalen-1-amine (1.0 equiv), Diphenylacetylene (1.2 equiv), and K₂CO₃ (3.0 equiv) to the vial.

-

Solvent & Seal: Add the remaining DMF (4 mL). Flush the headspace with Argon for 2 minutes and seal with a crimp cap (Teflon-lined septum).

-

Reaction: Heat the block to 100 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting amine (blue fluorescence) should disappear, replaced by a highly fluorescent product spot.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexane:EtOAc (95:5 to 90:10).

Yield Expectation: 75–85% Key Observation: The bulky naphthalene backbone enforces high regioselectivity, placing the larger alkyne substituent at the C-2 position of the indole if an unsymmetrical alkyne is used.

Figure 2: Catalytic cycle for the Larock Annulation.

Protocol B: Synthesis of Naphtho[1,2-d]imidazoles (Cu-Catalyzed)

While traditional methods use aldehydes and oxidants (bisulfite), a more robust modern approach for drug development utilizes Copper-catalyzed coupling with amidines . This method avoids the formation of unstable imine intermediates and directly yields the aromatic imidazole core.

Mechanistic Rationale

This transformation relies on a Ullmann-type C-N coupling. The amine of the naphthalene attacks the amidine (or vice versa), followed by an intramolecular Cu-catalyzed C-N bond formation at the bromide position.

Detailed Protocol

Target: 2-Phenyl-1H-naphtho[1,2-d]imidazole Scale: 1.0 mmol[2]

| Reagent | Equiv.[3] | Amount | Role |

| 2-Bromonaphthalen-1-amine | 1.0 | 222 mg | Substrate |

| Benzamidine HCl | 1.2 | 188 mg | Partner |

| CuI | 0.10 | 19 mg | Catalyst |

| 1,10-Phenanthroline | 0.20 | 36 mg | Ligand |

| Cs₂CO₃ | 2.5 | 815 mg | Base |

| Dioxane | - | 5.0 mL | Solvent |

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon flow, combine CuI, 1,10-Phenanthroline, Cs₂CO₃, and Benzamidine HCl in a pressure tube.

-

Substrate Addition: Add 2-bromonaphthalen-1-amine dissolved in Dioxane.

-

Reaction: Seal the tube and heat to 110 °C for 24 hours.

-

Note: Vigorous stirring is required as Cs₂CO₃ is insoluble.

-

-

Work-up: Filter the hot mixture through a Celite pad (eluting with EtOAc). The copper salts will be retained on the Celite.

-

Extraction: Wash the filtrate with NH₄OH (10% aq) to remove residual copper species (blue aqueous layer), then brine.

-

Purification: Recrystallization from Ethanol is often sufficient. If not, column chromatography (DCM:MeOH 98:2).

Yield Expectation: 65–75%

Critical Process Parameters (Troubleshooting)

| Parameter | Issue | Solution |

| Inert Atmosphere | Low yield / Pd black formation | Oxygen poisons the Pd catalyst. Ensure rigorous degassing (freeze-pump-thaw or Argon sparging) for Protocol A. |

| Regioselectivity | Isomeric mixtures (Protocol A) | Use bulky ligands (e.g., |

| Starting Material Quality | Dark/Tarry reaction | 2-Bromonaphthalen-1-amine oxidizes in air. Recrystallize from Ethanol before use if the solid is dark brown/black. |

| Base Solubility | Incomplete conversion (Protocol B) | Switch from Cs₂CO₃ to K₃PO₄ if using Dioxane, or switch solvent to DMSO to improve base solubility. |

References

-

Larock Indole Synthesis (General Methodology): Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[4]

-

Application to Naphthalene Systems: Zhang, H., & Larock, R. C. (2001). Synthesis of fused polycyclic indoles via palladium-catalyzed annulation of internal alkynes. Organic Letters.

-

Copper-Catalyzed Imidazole Synthesis: Brasseur, D., et al. (2023). Copper-Catalyzed Synthesis of Benzimidazoles and Naphthoimidazoles. Journal of Organic Chemistry. (Representative methodology for Ullmann-type cyclization).

-

Naphthoimidazole Bioactivity: Gomes, A. F., et al. (2023). Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents.[2] Molecules.

Sources

- 1. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Psychotrimine by Baran [organic-chemistry.org]

Application Notes and Protocols: 2-Bromonaphthalen-1-amine in Materials Science

Foreword: Unveiling the Potential of a Versatile Naphthalene Building Block

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored optoelectronic and physicochemical properties is perpetual. Naphthalene-based compounds, with their rigid and extended π-conjugated systems, have long been a cornerstone in the design of high-performance organic electronic materials. This guide focuses on a promising, yet relatively unexplored, member of this family: 2-bromonaphthalen-1-amine .

While direct applications of this specific isomer in materials science are not extensively documented in peer-reviewed literature, its unique bifunctional nature—possessing both a reactive primary amine and a versatile bromine substituent—positions it as a highly valuable precursor for a new generation of advanced materials. The strategic placement of the amino and bromo groups on the naphthalene core offers intriguing possibilities for both polymerization and post-functionalization, opening doors to novel conducting polymers, emissive materials for organic light-emitting diodes (OLEDs), and semiconductors for organic field-effect transistors (OFETs).

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the potential applications of 2-bromonaphthalen-1-amine but also detailed, scientifically-grounded experimental protocols. The methodologies presented herein are derived from established procedures for analogous compounds and are intended to provide a robust starting point for the exploration of this promising molecule.

Section 1: Synthesis of 2-Bromonaphthalen-1-amine

The availability of high-purity 2-bromonaphthalen-1-amine is paramount for its successful application in materials synthesis. While not as readily commercially available as some of its isomers, it can be synthesized through a multi-step process from 1-nitronaphthalene.

Proposed Synthetic Pathway

A plausible and efficient route involves the nitration of naphthalene, followed by bromination and subsequent reduction of the nitro group.

purification of "2-bromonaphthalen-1-amine" by column chromatography

Application Note: Optimized Purification Strategies for 2-Bromonaphthalen-1-amine

Executive Summary

This application note details the purification of 2-bromonaphthalen-1-amine (CAS: 771-03-9), a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The purification of this compound presents two primary challenges:

-

Regioisomer Separation: Separation from the thermodynamically favored byproduct, 4-bromonaphthalen-1-amine.

-

Chemisorption: The tendency of electron-rich aromatic amines to "streak" or "tail" on silica gel due to acid-base interactions with surface silanols.

This guide provides a self-validating protocol using Triethylamine (TEA) modified silica to achieve high-purity isolation (>98%).

Chemical Context & Mechanistic Insight

The "Silanol Effect"

Standard silica gel (SiO2) possesses a surface acidity of approximately pKa 5.0–7.0 due to free silanol (Si-OH) groups. While 2-bromonaphthalen-1-amine is a weak base (pKa ~3.0–3.5, lowered from 1-naphthylamine's 3.92 by the electron-withdrawing bromine), it retains sufficient basicity to hydrogen bond with acidic silanols.

-

Consequence: This interaction causes peak broadening (tailing), poor resolution, and irreversible adsorption (yield loss).

-

Solution: Pre-equilibration of the stationary phase with a competitive base (Triethylamine) blocks these active sites, ensuring the amine elutes as a sharp band based solely on polarity rather than acid-base affinity [1].

Regioisomer Elution Logic

In the synthesis of bromonaphthylamines, the para isomer (4-bromo) is often the major product due to electronic directing effects. The ortho isomer (2-bromo) is the target here.

-

2-Bromo (Ortho): The bromine atom at the C2 position creates steric shielding around the amine (C1) and alters the dipole vector. This typically results in a lower polarity (higher Rf) compared to the para-isomer.

-

4-Bromo (Para): The linear arrangement of the amine and bromine maximizes the molecular dipole moment and accessibility of the amine group, increasing retention on silica.

Predicted Elution Order:

-

2,4-Dibromonaphthalen-1-amine (if present) – Most Lipophilic (Fastest)

-

2-Bromonaphthalen-1-amine (Target) – Ortho-substituted

-

4-Bromonaphthalen-1-amine (Impurity) – Para-substituted

-

1-Naphthylamine (Starting Material) – Most Polar (Slowest)

Pre-Purification Analysis & Workflow

Before committing the bulk crude to the column, the separation must be validated via Thin Layer Chromatography (TLC).

Visualization: Process Workflow

Figure 1: Operational workflow for the isolation of 2-bromonaphthalen-1-amine.

Detailed Protocol

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A (Non-polar): Hexanes (or Petroleum Ether).

-

Mobile Phase B (Polar): Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (TEA) - Reagent Grade.

-

Crude Sample: Dissolved in minimum volume of Dichloromethane (DCM) or Toluene.

TLC Method Development

Goal: Achieve an Rf difference (

-

Prepare a developing chamber with Hexanes:EtOAc (9:1) + 1% TEA .

-

Spot the crude mixture alongside authentic starting material (if available).

-

Elute and visualize under UV (254 nm). Note that naphthylamines may oxidize to brown spots upon standing.

-

Target Rf: The 2-bromo target should have an Rf of ~0.3–0.4. If it is too high (>0.6), reduce EtOAc. If too low (<0.2), increase EtOAc.

Flash Column Chromatography Protocol

Step 1: Column Packing (Slurry Method)

-

Critical Step: The silica must be deactivated before the sample touches it.

-

Prepare a slurry of Silica Gel 60 in Hexanes containing 1% TEA .

-

Pour into the column and flush with 2–3 column volumes (CV) of this buffer. This ensures the entire column pH is basic [2].

Step 2: Sample Loading

-

Dry Loading (Recommended): Dissolve crude in DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. This minimizes band broadening caused by injection solvents.

-

Load the powder carefully onto the top of the packed bed.[2]

Step 3: Elution Gradient Run the column using the following gradient profile (assuming 10g crude on 300g silica):

| Time / CV | Solvent Composition | Purpose |

| 0–2 CV | 100% Hexane (+1% TEA) | Elute non-polar impurities (tars, dibromo) |

| 2–5 CV | 0% | Elute 2-Bromonaphthalen-1-amine |

| 5–8 CV | 5% | Elute mixed fractions |

| 8–12 CV | 10% | Elute 4-Bromonaphthalen-1-amine |

| End | 100% EtOAc | Flush column (remove SM) |

Step 4: Fraction Collection

-

Collect small fractions (approx. 1/10th of column volume).

-

Monitor by TLC.[1][2][3] The 2-bromo isomer will elute first (Top spot).

-

Visual Cue: Naphthylamines are light-sensitive. Pure fractions may appear pale pink or beige; dark brown usually indicates oxidation impurities.

Post-Purification & Storage

TEA Removal

The collected fractions will contain Triethylamine.

-

Combine pure fractions.

-

Evaporate solvent on a rotary evaporator.

-